O-Desmethylcarvedilol (DMC) is a major oxidative metabolite of the drug carvedilol [, ]. It is formed through the metabolic pathway involving cytochrome P450 isozyme CYP2C9 [, ]. Carvedilol itself is a racemic mixture, with (S)‐(–)‐carvedilol acting as a β‐ and α1‐adrenergic antagonist, while (R)‐(+)‐carvedilol exhibits only α1‐adrenergic antagonist activity []. DMC also exists as enantiomers: (R)‐(+)‐DMC and (S)‐(–)‐DMC. In scientific research, DMC serves as a valuable tool to investigate the metabolism and pharmacokinetic properties of carvedilol, particularly in different disease models and drug interaction studies [].
While specific synthesis pathways for DMC are not detailed in the provided abstracts, its formation is well-documented as a product of carvedilol metabolism. Specifically, the cytochrome P450 isozyme CYP2C9 is identified as the primary enzyme responsible for the O-demethylation of carvedilol, leading to the formation of DMC [, ].
The primary research application of DMC, as demonstrated in the provided abstracts, is as a marker for carvedilol metabolism []. By measuring the levels of DMC in biological samples, researchers can assess the activity of CYP2C9, the enzyme responsible for its formation. This information is valuable for understanding how carvedilol is processed by the body and how its metabolism may be affected by factors like genetics, disease states, and drug interactions.
For instance, one study investigated the effects of type 2 diabetes mellitus and concomitant medication use (glibenclamide and metformin) on the metabolism of carvedilol enantiomers, including the formation of DMC []. The study observed alterations in the pharmacokinetic parameters of DMC enantiomers in diabetic patients compared to healthy controls, suggesting potential influences of the disease state and drug interactions on carvedilol metabolism [].
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7